4-Hydroxyquinoline-3-carbonitrile
Overview
Description
4-Hydroxyquinoline-3-carbonitrile is a compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of 4-Hydroxyquinoline-3-carbonitrile involves several steps. One of the methods includes the treatment of 8-hydroxyquinoline with α-cyano-p-chloro/bromocinnamonitrile . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-3-carbonitrile consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6N2O/c11-5-8-7-3-1-2-4-9 (7)12-6-10 (8)13/h1-4,6,13H .
Chemical Reactions Analysis
Functionalization of the quinoline moiety at different positions allows for varying pharmacological activities of its derivatives . The presence of electron-releasing hydroxyl (–OH) groups increases the inhibition efficiency .
Physical And Chemical Properties Analysis
4-Hydroxyquinoline-3-carbonitrile is a solid powder with a boiling point of 201-202°C . It is stored at ambient temperature .
Scientific Research Applications
1. Corrosion Inhibitors
- Summary of Application : 4-Hydroxyquinoline-3-carbonitrile derivatives were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
- Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
- Results : The study revealed that 4-(4-nitrophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (NPQC) and 4-(furan-3-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (FQC) are good inhibitors, and the inhibition efficiency order was NPQC > FQC .
2. Biological Activities
- Summary of Application : Quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities .
- Methods of Application : Various new, efficient and convenient synthetic approaches were used to synthesize diverse quinolone-based scaffolds .
- Results : The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .
3. Synthesis and Cytotoxicity
- Summary of Application : New derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile were synthesized and their cytotoxicity was studied .
- Methods of Application : These derivatives were prepared through interactions of various 8-hydroxyquinolines with α-cyanocinnamonitriles .
- Results : The results of this study are not explicitly mentioned in the source .
4. Anti-corrosive Properties
- Summary of Application : Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
- Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
- Results : The study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .
5. Chemical Properties
- Summary of Application : 3-hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O .
- Methods of Application : This compound can be used in various chemical reactions .
- Results : The results of these reactions depend on the specific conditions and reactants used .
6. Anti-virulence Properties
- Summary of Application : Alkylquinolines such as 2-heptyl-3-hydroxy-4-quinolone (PQS) and its direct precursor 2-heptyl-4-hydroxyquinoline (HHQ) are PQS pathway autoinducers regulating production of several virulence factors .
- Methods of Application : These compounds are produced by P. aeruginosa and regulate the production of virulence factors .
- Results : The production of these compounds leads to the regulation of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
4. Anti-corrosive Properties
- Summary of Application : Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
- Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
- Results : The study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .
5. Chemical Properties
- Summary of Application : 3-hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O .
- Methods of Application : This compound can be used in various chemical reactions .
- Results : The results of these reactions depend on the specific conditions and reactants used .
6. Anti-virulence Properties
- Summary of Application : Alkylquinolines such as 2-heptyl-3-hydroxy-4-quinolone (PQS) and its direct precursor 2-heptyl-4-hydroxyquinoline (HHQ) are PQS pathway autoinducers regulating production of several virulence factors .
- Methods of Application : These compounds are produced by P. aeruginosa and regulate the production of virulence factors .
- Results : The production of these compounds leads to the regulation of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNLMAXLHADNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901569 | |
Record name | NoName_701 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-3-carbonitrile | |
CAS RN |
2305-70-6, 71083-59-5 | |
Record name | 4-Hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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